An In-Depth Technical Guide to 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Cyclopropyl-1H-imidazole-5-carboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-cyclopropyl-1H-imidazole-5-carboxylic acid, a heterocyclic building block of increasing importance in medicinal chemistry. We will detail its fundamental physicochemical properties, explore its primary application as a key structural motif in the development of selective EP4 receptor antagonists, and present a detailed, logical framework for its chemical synthesis and characterization. This document is intended to serve as a practical resource for researchers engaged in drug discovery, particularly in the fields of oncology and inflammatory diseases.
Core Molecular Properties
1-Cyclopropyl-1H-imidazole-5-carboxylic acid is a substituted imidazole derivative featuring a cyclopropyl group at the N-1 position of the imidazole ring and a carboxylic acid at the C-5 position. These features bestow upon it specific steric and electronic properties that are valuable in designing molecules with high target affinity and specificity.
Chemical Formula and Molecular Weight
The fundamental identifiers for this compound are its molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for mass spectrometry analysis.
| Property | Value | Source |
| Chemical Formula | C₇H₈N₂O₂ | [1] |
| Molecular Weight | 152.15 g/mol | [2][3] |
| Monoisotopic Mass | 152.05858 Da | [1] |
Structural Information
The structural arrangement is key to its chemical reactivity and its ability to interact with biological targets.
| Identifier | Value | Source |
| SMILES | C1CC1N2C=NC=C2C(=O)O | [1] |
| InChI | InChI=1S/C7H8N2O2/c10-7(11)6-3-8-4-9(6)5-1-2-5/h3-5H,1-2H2,(H,10,11) | [1] |
| IUPAC Name | 1-cyclopropyl-1H-imidazole-5-carboxylic acid |
Predicted Physicochemical Properties
The following table summarizes key predicted physicochemical properties, which are essential for anticipating the compound's behavior in various experimental and biological systems.
| Property | Predicted Value | Source |
| XLogP3 | 0.3 | [1] |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 | |
| pKa (Acidic) | ~3.4 | [4] |
| pKa (Basic) | ~6.8 | [4] |
Note: pKa values are extrapolated from the structurally similar compound 1-[(3-chlorophenyl)methyl]-1H-imidazole-5-carboxylic acid and serve as an estimate.
Significance in Drug Discovery: Targeting the EP4 Receptor
The primary interest in 1-cyclopropyl-1H-imidazole-5-carboxylic acid stems from its use as a scaffold in developing antagonists for the prostaglandin E2 (PGE2) receptor 4, commonly known as the EP4 receptor.
The PGE2-EP4 Signaling Pathway
The EP4 receptor is a G-protein coupled receptor that, upon binding its ligand PGE2, triggers a signaling cascade that is implicated in numerous physiological and pathological processes. In the context of cancer, PGE2 is often upregulated in the tumor microenvironment where it promotes tumor survival and suppresses anti-tumor immune responses.[5][6] Blockade of this pathway is therefore a promising strategy in immuno-oncology.[6][7]
The simplified signaling pathway is illustrated below.
Caption: Retrosynthetic approach to the target molecule.
Step-by-Step Experimental Protocol (Representative)
This protocol describes a plausible synthesis route. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: N-Alkylation of Ethyl 1H-imidazole-5-carboxylate
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Rationale: This step introduces the cyclopropyl group onto the imidazole nitrogen. A strong base is required to deprotonate the imidazole N-H, creating a nucleophilic anion that attacks the electrophilic cyclopropyl bromide.
-
Procedure:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of ethyl 1H-imidazole-5-carboxylate (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add cyclopropyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product (Ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate) by flash column chromatography.
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Step 2: Saponification to 1-Cyclopropyl-1H-imidazole-5-carboxylic acid
-
Rationale: This is a standard ester hydrolysis using a strong base to cleave the ethyl ester, followed by an acidic workup to protonate the resulting carboxylate salt.
-
Procedure:
-
Dissolve the purified ethyl 1-cyclopropyl-1H-imidazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (NaOH, 2-3 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Carefully acidify the solution to pH ~3-4 with 1M hydrochloric acid (HCl). A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-cyclopropyl-1H-imidazole-5-carboxylic acid.
-
Characterization: Expected Spectroscopic Data
Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods. The expected data are as follows:
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¹H NMR (Proton Nuclear Magnetic Resonance):
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The most downfield signal will be a broad singlet corresponding to the carboxylic acid proton , typically appearing around 12.0 ppm . [8] * Signals for the two imidazole ring protons are expected in the aromatic region, likely between 7.5 and 8.5 ppm.
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A multiplet for the cyclopropyl methine proton (CH-N) will be observed further upfield.
-
Two multiplets corresponding to the four cyclopropyl methylene protons (CH₂) will be seen at the most upfield region of the spectrum.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
The carbonyl carbon of the carboxylic acid will appear in the characteristic range of 165-185 ppm . [8] * Carbons of the imidazole ring will resonate between approximately 115-140 ppm.
-
The cyclopropyl carbons will be observed at high field (upfield), typically below 40 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
MS (Mass Spectrometry):
-
In ESI+ mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z corresponding to its molecular weight + 1 (i.e., ~153.06).
-
In ESI- mode, the deprotonated molecular ion [M-H]⁻ would be observed at an m/z of ~151.05.
-
Conclusion
1-Cyclopropyl-1H-imidazole-5-carboxylic acid is a valuable heterocyclic building block with a well-defined role in modern drug discovery, particularly as a key component of EP4 receptor antagonists. Its synthesis is achievable through logical, well-established chemical transformations. The analytical data expected from standard characterization techniques are distinct and allow for unambiguous confirmation of its structure. This guide provides the foundational knowledge required for researchers to confidently synthesize, characterize, and utilize this compound in their research and development endeavors.
References
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